molecular formula C18H8F9NO2 B14439700 4-Cyanophenyl 4-(nonafluorobutyl)benzoate CAS No. 79049-17-5

4-Cyanophenyl 4-(nonafluorobutyl)benzoate

Cat. No.: B14439700
CAS No.: 79049-17-5
M. Wt: 441.2 g/mol
InChI Key: UNFLSZXCPKUMMN-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(nonafluorobutyl)benzoate is a chemical compound with the molecular formula C18H8F9NO2 and a molecular weight of 441.247 g/mol It is known for its unique structure, which includes a cyanophenyl group and a nonafluorobutyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-(nonafluorobutyl)benzoate typically involves the esterification of 4-cyanophenol with 4-(nonafluorobutyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-(nonafluorobutyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Ester Hydrolysis: Products include 4-cyanophenol and 4-(nonafluorobutyl)benzoic acid.

Scientific Research Applications

4-Cyanophenyl 4-(nonafluorobutyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(nonafluorobutyl)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with nucleophilic sites in biological molecules, while the nonafluorobutyl group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanophenyl 4-(nonafluorobutyl)benzoate is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it valuable for various applications .

Properties

CAS No.

79049-17-5

Molecular Formula

C18H8F9NO2

Molecular Weight

441.2 g/mol

IUPAC Name

(4-cyanophenyl) 4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzoate

InChI

InChI=1S/C18H8F9NO2/c19-15(20,16(21,22)17(23,24)18(25,26)27)12-5-3-11(4-6-12)14(29)30-13-7-1-10(9-28)2-8-13/h1-8H

InChI Key

UNFLSZXCPKUMMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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